REACTION_CXSMILES
|
[CH2:1]1[CH2:7][S:4](=[O:6])(=[O:5])[NH:3][CH2:2]1.[H-].[Na+].Cl[C:11]([CH3:15])([CH3:14])[C:12]#[CH:13]>CN(C)C=O>[CH3:14][C:11]([N:3]1[CH2:2][CH2:1][CH2:7][S:4]1(=[O:6])=[O:5])([C:12]#[CH:13])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1CNS(=O)(=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.981 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C#C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 16 hrs
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was carefully quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0-70% ethyl acetate/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#C)N1S(CCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |